molecular formula C16H15FN4S B15098445 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15098445
M. Wt: 314.4 g/mol
InChI Key: RAQWTQQQIMLXCL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 578720-11-3) features a 1,2,4-triazole core substituted at position 3 with a (3-fluorophenyl)methylthio group and at position 5 with a 2-methylphenyl group. Its molecular formula is C₁₆H₁₅FN₄S, with a molecular weight of 314.38 g/mol .

The target compound likely follows a similar pathway.

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4S/c1-11-5-2-3-8-14(11)15-19-20-16(21(15)18)22-10-12-6-4-7-13(17)9-12/h2-9H,10,18H2,1H3

InChI Key

RAQWTQQQIMLXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Triazole Core Construction

The 1,2,4-triazole ring forms via cyclocondensation between hydrazine derivatives and carbonyl-containing species. Patent US7045635B2 demonstrates that reacting ethyl formate with hydrazine hydrate in ethanol at 75°C generates 4-amino-1,2,4-triazole precursors with 80% yield and 99.5% purity when using Amberlyst 15 catalyst. This methodology provides the foundational C-4 amine group critical for subsequent functionalization.

Stepwise Synthesis Protocol

Formation of 4-Amino-1,2,4-triazole Intermediate

Adapting the patented two-step process:

Reaction Conditions

  • Step 1 : Ethyl formate (1.2 eq), hydrazine hydrate (1.0 eq), Amberlyst 15 (15% w/w) in ethanol
  • Temperature : 75°C, 4 hr under reflux
  • Step 2 : Thermal cyclization at 130-133°C for 2 hr

Workup

  • Cool to 60°C, filter catalyst
  • Concentrate under reduced pressure
  • Recrystallize from heptane/ethyl acetate (9:1)

Yield : 78-82% isolated as white crystals (mp 87-89°C)

C-5 Aryl Substitution

Introducing the 2-methylphenyl group via Ullmann coupling:

Component Quantity Role
4-Amino-triazole 1.0 eq Core substrate
2-Methyliodobenzene 1.5 eq Electrophile
CuI 10 mol% Catalyst
K₂CO₃ 2.0 eq Base
DMF 0.2 M Solvent

Procedure :

  • Degas system with N₂, heat to 110°C for 18 hr
  • Quench with NH₄Cl(aq), extract with EtOAc
  • Purify via silica chromatography (hexane:EtOAc 3:1)

Yield : 68% (HPLC purity >97%)

C-3 Thioether Installation

Thiol-alkylation under Mitsunobu conditions:

Reagents :

  • 5-(2-Methylphenyl)-4-amino-1,2,4-triazole-3-ol (1.0 eq)
  • 3-Fluorobenzyl mercaptan (1.2 eq)
  • DIAD (1.5 eq), PPh₃ (1.5 eq) in THF

Process :

  • Stir at 0°C → RT, 12 hr
  • Concentrate, partition between CH₂Cl₂/H₂O
  • Dry (Na₂SO₄), evaporate, recrystallize (MeOH)

Yield : 73% (mp 152-154°C)

Reaction Optimization Data

Catalyst Screening for Triazole Formation

Comparative performance of acid catalysts:

Catalyst Temp (°C) Time (hr) Yield (%) Purity (%)
Amberlyst 15 130 2 80 99.5
H₂SO₄ 130 3 65 92
p-TsOH 130 2.5 71 95

Amberlyst 15's macroreticular structure enhances mass transfer, enabling shorter reaction times and higher purity.

Solvent Effects on Thioether Coupling

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 73 8
DMSO 46.7 68 12
THF 7.5 81 5
Acetone 20.7 75 7

THF's low polarity minimizes nucleophilic side reactions, making it optimal for Mitsunobu-type couplings.

Spectroscopic Characterization

Key NMR Signals (400 MHz, DMSO-d₆)

  • ¹H NMR :
    δ 8.21 (s, 1H, triazole-H)
    δ 7.45-7.38 (m, 4H, fluorophenyl)
    δ 7.29 (d, J=7.6 Hz, 2H, methylphenyl)
    δ 4.32 (s, 2H, SCH₂)
    δ 2.41 (s, 3H, CH₃)

  • ¹⁹F NMR :
    δ -112.5 (m, CF)

  • ¹³C NMR :
    δ 162.1 (C-F), 154.3 (triazole-C4), 139.8-114.7 (aromatics), 35.2 (SCH₂)

HPLC Purity Profile

Column : C18, 250 × 4.6 mm, 5 µm
Mobile phase : MeCN/H₂O (65:35) + 0.1% TFA
Retention : 6.72 min, 99.1% purity (254 nm)

Comparative Analysis with Structural Analogs

Brominated Analog Synthesis

3-[(3-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine (EvitaChem #EVT-12284495) shares identical synthetic routes except:

  • Uses 3-bromobenzyl mercaptan in Step 2.3
  • Requires longer coupling times (18 hr vs. 12 hr) due to Br's lower nucleophilicity vs. F

Performance Metrics

Parameter Fluorinated Compound Brominated Analog
Overall Yield 62% 58%
Melting Point 152-154°C 167-169°C
HPLC Purity 99.1% 98.7%
Solubility (mg/mL, DMSO) 34.2 28.9

Fluorine's electronegativity enhances solubility while maintaining thermal stability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its activity in certain applications.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Compounds for Comparison :

Compound Name Substituents (Triazole Positions) Molecular Weight Key Features Evidence Source
3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine 3: 3-Fluorobenzylthio; 5: 2-Methylphenyl 314.38 Moderate lipophilicity, fluorine H-bond donor
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 3: 3-Fluorobenzylthio; 5: 2,4-Dichlorophenyl ~358.22* Higher lipophilicity, dual Cl substituents
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 3: 4-Fluorobenzylthio; 5: 2,4-Dichlorophenyl ~358.22* Para-fluorine, enhanced dipole
5-(3-Chlorophenyl)-4-[(E)-(2-fluorophenyl)methyleneamino]-4H-1,2,4-triazole-3-thiol 4: Schiff base; 5: 3-Chlorophenyl; 3: Thiol ~348.80* Thiol reactivity, Schiff base

*Calculated based on molecular formulas.

Analysis :

  • Electronic Effects : Fluorine at the meta position (target compound) vs. para () alters dipole moments and steric interactions. The 3-fluorine may improve binding to aromatic π-systems in biological targets .
  • Thiol vs. Amine : Thiol-containing analogs (e.g., ) exhibit distinct reactivity, enabling disulfide bond formation or metal chelation, unlike the stable amine in the target compound .

Pharmacological Potential

Comparative Efficacy :

  • Halogen Impact : Dichlorophenyl analogs () may exhibit stronger antifungal activity due to higher electronegativity and membrane disruption, while the target’s methyl group favors pharmacokinetic stability .
  • Structural Flexibility : Schiff base derivatives () allow conformational adaptability in target binding but may suffer from metabolic instability compared to the rigid triazole-4-amine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic Substitution : React 3-fluorobenzyl chloride with 5-(2-methylphenyl)-1,2,4-triazole-4-thiol under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Microwave-Assisted Synthesis : Utilize microwave irradiation (150°C, 14.4 bar, 200 W, 45 min) to enhance reaction efficiency, reducing time and improving yields compared to conventional heating .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure compound. Monitor purity via TLC and confirm with HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. Compare chemical shifts with analogous triazole derivatives (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peak at m/z 356.08) and fragmentation patterns .
  • X-ray Crystallography : Solve single-crystal structures using SHELXL (SHELX suite) to determine bond lengths, angles, and spatial arrangement. Refinement parameters (R-factor < 5%) ensure accuracy .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and Candida albicans. Compare MIC values with reference drugs like fluconazole .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values and selectivity indices .
  • In Silico ADMET Prediction : Employ SwissADME or ADMETlab to predict solubility, bioavailability, and toxicity profiles .

Advanced Research Questions

Q. How can computational approaches like molecular docking predict its interaction with biological targets?

  • Methodology :

  • Target Selection : Prioritize enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) based on structural homology to known triazole targets .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking. Validate protocols with co-crystallized ligands (RMSD < 2.0 Å) .
  • Binding Energy Analysis : Calculate ΔG values (< -8 kcal/mol suggests strong binding) and map hydrogen bonds/π-π interactions with active-site residues .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability. Use reference compounds as internal controls .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic forms .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to aggregate data from multiple studies and identify outliers .

Q. How does varying substituents impact its physicochemical and biological properties, and what SAR insights can be drawn?

  • Methodology :

  • Substituent Libraries : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO₂) groups at the fluorophenyl or methylphenyl positions .
  • QSAR Modeling : Use MolDescriptor (RDKit) to correlate logP, polar surface area, and H-bond donors/acceptors with bioactivity. Validate models via leave-one-out cross-validation (R² > 0.7) .
  • Biological Testing : Compare MIC/IC₅₀ values across analogs to identify critical substituents. For example, fluorophenyl groups enhance lipophilicity and membrane penetration, while methyl groups may sterically hinder target binding .

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